molecular formula C14H16ClN3O2 B13101113 6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 914220-05-6

6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B13101113
CAS No.: 914220-05-6
M. Wt: 293.75 g/mol
InChI Key: YNVIZKCWQNGQMA-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentylethylamine with 6-chloro-3-nitropyridazine in the presence of a base, followed by reduction and cyclization to form the imidazo[1,2-b]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the imidazo[1,2-b]pyridazine core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
  • 2-(2-Cyclopentylethyl)-6-chloro-imidazo[1,2-b]pyridazine-3-carboxylate
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Uniqueness

6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylethyl side chain and the carboxylic acid group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

CAS No.

914220-05-6

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

6-chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C14H16ClN3O2/c15-11-7-8-12-16-10(6-5-9-3-1-2-4-9)13(14(19)20)18(12)17-11/h7-9H,1-6H2,(H,19,20)

InChI Key

YNVIZKCWQNGQMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=C(N3C(=N2)C=CC(=N3)Cl)C(=O)O

Origin of Product

United States

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